1-Methyl-3-nitro-1H-pyrrol-2-amine
Description
Historical Context of Pyrrole (B145914) Heterocycles in Organic Chemistry Research
The journey of pyrrole and its derivatives in organic chemistry began in the 19th century. Pyrrole was first isolated from coal tar in 1834, and its structure was later identified in 1858. numberanalytics.com The discovery of simple heterocyclic compounds like pyrrole, furan, and thiophene (B33073) marked a new chapter in organic chemistry, prompting scientists to investigate their unique properties and reactions. numberanalytics.com
Initially, the applications of heterocyclic compounds were predominantly in the dye and pigment industry. numberanalytics.com However, the realization that the pyrrole ring is a core component of many vital natural products, such as heme (the respiratory pigment in blood) and chlorophyll (B73375) (the photosynthetic pigment in plants), significantly broadened the scope of its research. ksu.edu.sa This led to the development of numerous synthetic methods for creating pyrrole derivatives, including the historically significant Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses. researchgate.netresearchgate.netpolimi.it These methods, discovered in the late 19th and early 20th centuries, laid the groundwork for modern heterocyclic chemistry. researchgate.net
Significance of Nitro- and Amino-Substituted Pyrroles in Chemical Synthesis
The presence of both nitro (NO₂) and amino (NH₂) groups on a pyrrole ring imparts a unique chemical reactivity to the molecule, making such compounds valuable building blocks in organic synthesis. chemscene.com
The nitro group is a strong electron-withdrawing group, which can influence the aromaticity and reactivity of the pyrrole ring. Its reduction is a common transformation, providing a pathway to the corresponding amine. organic-chemistry.org This conversion is a fundamental step in the synthesis of more complex molecules.
The amino group, on the other hand, is an electron-donating group. Its presence, particularly at the 2-position of the pyrrole ring, makes the compound a useful precursor for the synthesis of various fused heterocyclic systems. For instance, 2-aminopyrrole derivatives are key intermediates in the preparation of biologically active compounds like pyrrolo-pyrimidines and pyrrolo-quinolines. rsc.orgrsc.org
The combination of these two functional groups on the same pyrrole scaffold creates a molecule with diverse potential for further chemical transformations. The interplay between the electron-withdrawing nitro group and the electron-donating amino group can be strategically exploited in multi-step synthetic sequences.
Overview of Academic Research Directions for 1-Methyl-3-nitro-1H-pyrrol-2-amine
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of academic investigation. Research in this area would likely leverage the compound as an intermediate in the synthesis of more complex molecules.
One potential research direction is the use of this compound in the synthesis of novel heterocyclic compounds. The amino group can be a nucleophile in cyclization reactions, while the nitro group can be reduced to an amine and then further functionalized. This could lead to the creation of new pyrrole-fused ring systems with potential applications in medicinal chemistry and materials science. nih.gov
Another area of interest could be the exploration of its biological activity. Pyrrole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. nih.govsemanticscholar.org The specific substitution pattern of this compound could lead to unique biological effects worthy of investigation.
Furthermore, the compound could serve as a model system for studying the chemical properties and reactivity of polysubstituted pyrroles. Understanding how the methyl, nitro, and amino groups influence the electronic structure and reaction mechanisms of the pyrrole ring can provide valuable insights for the design of new synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-methyl-3-nitropyrrol-2-amine |
InChI |
InChI=1S/C5H7N3O2/c1-7-3-2-4(5(7)6)8(9)10/h2-3H,6H2,1H3 |
InChI Key |
NWZMTVYNTSFJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 3 Nitro 1h Pyrrol 2 Amine
Reactivity Profile of the Nitro Group
The nitro group at the C3 position of the pyrrole (B145914) ring significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing nature. This electronic effect renders the pyrrole ring electron-deficient and activates it towards certain chemical transformations.
Reduction Reactions of the Nitro Moiety to Amino Functionality
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding a diamino pyrrole derivative. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. masterorganicchemistry.comwikipedia.org
Common methods for the reduction of aromatic nitro groups, which are applicable to 1-Methyl-3-nitro-1H-pyrrol-2-amine, include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often considered a clean and efficient method. commonorganicchemistry.com
Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and widely used method for nitro group reduction. masterorganicchemistry.com
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent capable of reducing nitro groups. For instance, the reduction of a related nitropyrrole, methyl 2-cyano-3-(3',4'-diethyl-5'-nitro-1'H-pyrrol-2'-yl)acrylate, was successfully achieved using sodium dithionite in a water-ethanol mixture at 75 °C. rsc.org
The resulting 1-methyl-1H-pyrrole-2,3-diamine is a versatile intermediate for further synthetic elaborations.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Notes |
| H₂/Pd/C | Catalytic hydrogenation | Often the method of choice. commonorganicchemistry.com |
| H₂/Raney Ni | Catalytic hydrogenation | Useful when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/HCl | Acidic conditions | A mild and selective method. commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Tolerates other reducible groups. commonorganicchemistry.com |
| Zn/AcOH | Acidic conditions | Provides mild reduction. commonorganicchemistry.com |
| Na₂S₂O₄ | Aqueous/alcoholic solvent, heat | Effective for certain nitropyrroles. rsc.org |
Nucleophilic Substitution Reactions at Nitro-Activated Positions
The strong electron-withdrawing effect of the nitro group activates the pyrrole ring towards nucleophilic attack. This is a key principle in nucleophilic aromatic substitution (SNAr) reactions. In the context of nitro-substituted heterocycles, a hydrogen atom can be displaced by a nucleophile in a process known as nucleophilic substitution of hydrogen (SNH). researchgate.netmdpi.com The nitro group stabilizes the intermediate Meisenheimer complex formed during the nucleophilic addition. mdpi.com
For this compound, the positions ortho and para to the nitro group are activated. Nucleophiles can attack these positions, leading to the substitution of a hydrogen atom. The regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. mdpi.com While specific examples for this compound are not detailed in the provided search results, the general principles of SNAr and SNH reactions on nitroaromatic compounds are well-established and applicable. researchgate.netmdpi.com
Chemical Transformations Involving the Pyrrole Amino Group
The amino group at the C2 position is a key site for derivatization and participation in cyclization reactions, enabling the synthesis of a wide range of functionalized pyrroles and fused heterocyclic systems.
Amine-Based Derivatization and Substitution Reactions
The amino group of this compound can undergo various reactions typical of primary amines, allowing for the introduction of diverse substituents. These reactions are crucial for modifying the compound's properties and for building more complex molecular architectures.
Common derivatization reactions include:
Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides. This is a common strategy for protecting the amino group or for introducing a new functional handle. nih.govnih.gov
Alkylation: While not explicitly detailed for this specific compound in the search results, N-alkylation of aminopyrroles can be achieved, although controlling the degree of alkylation can sometimes be challenging.
Formation of Imines (Schiff Bases): The amino group can condense with aldehydes or ketones to form imines. For example, the related marinopyrrole A reacts with the ε-amine of a lysine (B10760008) derivative to form an imine. nih.gov
These derivatization reactions allow for the fine-tuning of the molecule's electronic and steric properties, which can be important for various applications.
Cyclization Reactions and Fused Ring System Formation
The presence of both an amino group and a nitro group in an ortho-like relationship on the pyrrole ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. Following the reduction of the nitro group to a second amino group, the resulting diamine can undergo cyclization reactions with various reagents to form fused rings.
This strategy is a powerful tool for constructing complex polycyclic aromatic systems. For instance, the condensation of ortho-diamines with 1,2-dicarbonyl compounds or their equivalents is a classic method for forming pyrazine (B50134) rings. While specific examples involving 1-methyl-1H-pyrrole-2,3-diamine are not provided in the search results, the general reactivity pattern is well-established in heterocyclic chemistry. The synthesis of pyrrolopyrazinones and pyrrolotriazinones has been achieved through the cyclization of related N-alkyne-substituted pyrrole derivatives with hydrazine. beilstein-journals.org
Reaction Mechanisms of the Pyrrole Ring
Mechanistic studies on related systems provide insights into the potential reaction pathways. For example, the Michael addition of amines to nitrostyrenes, followed by a retro-aza-Henry-type process, has been investigated through both experimental and theoretical studies. organic-chemistry.org This highlights the complex interplay of nucleophilic addition and elimination reactions that can occur in systems containing both amino and nitro functionalities.
Furthermore, cascade reactions involving the in situ reduction of a nitro group followed by condensation to form a pyrrole ring have been reported, demonstrating the utility of the nitro group as a masked amino functionality in complex transformations. researchgate.net The mechanism often involves the formation of an enamine intermediate, followed by Michael addition and intramolecular cyclization. researchgate.net
Electrophilic Aromatic Substitution on the Pyrrole Nucleus
Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. The general mechanism involves a two-step process: the initial attack of the aromatic ring's π-electrons on an electrophile to form a resonance-stabilized carbocation (also known as an arenium ion), followed by the loss of a proton to restore aromaticity. uci.eduyoutube.com The first step, the formation of the carbocation intermediate, is typically the rate-determining step. uci.edu
The mechanism for electrophilic aromatic substitution, such as nitration, proceeds through the generation of a potent electrophile, like the nitronium ion (NO₂⁺) from nitric and sulfuric acids. youtube.commasterorganicchemistry.com This electrophile is then attacked by the π-system of the pyrrole ring, leading to the formation of the carbocation intermediate. masterorganicchemistry.com The positive charge in this intermediate is delocalized across the ring, with resonance structures showing the charge at the ortho and para positions relative to the point of electrophilic attack. uci.edu A weak base present in the reaction mixture then abstracts a proton from the carbon bearing the new electrophile, which re-establishes the aromatic system in the final product. masterorganicchemistry.com
Regioselectivity in Pyrrole Functionalization
The directing effects of the existing substituents govern the position of further functionalization on the pyrrole ring of this compound. The C2-amino group is a strong ortho-, para-director, while the C3-nitro group is a meta-director. In the pyrrole ring, the positions are numbered sequentially. For this compound, the available positions for substitution are C4 and C5.
The powerful activating and ortho-, para-directing effect of the amino group at C2 would strongly favor electrophilic attack at the C5 position. The C4 position is ortho to the deactivating nitro group and meta to the activating amino group, making it less favorable for electrophilic attack. Therefore, electrophilic substitution reactions on this compound are expected to be highly regioselective, yielding predominantly the C5-substituted product. This is consistent with general findings for the functionalization of substituted pyrroles, where the regiochemical outcome is a key consideration. For instance, methods have been developed for the regioselective synthesis of C3-nitropyrroles, highlighting the importance of controlling substituent placement. researchgate.net
| Available Position | Influence of C2-NH₂ (Activating) | Influence of C3-NO₂ (Deactivating) | Predicted Outcome for Electrophilic Attack |
| C4 | Meta-position (less activated) | Ortho-position (deactivated) | Disfavored |
| C5 | Para-position (highly activated) | Meta-position (less deactivated) | Favored |
Ring Transformation Mechanisms in Pyrrole Chemistry
Ring transformation reactions represent a powerful synthetic tool for converting one heterocyclic system into another. nih.govencyclopedia.pub These reactions often proceed through a "scrap and build" approach, where part of the initial ring is replaced to form a new cyclic structure. encyclopedia.pub One notable type is the nucleophilic-type ring transformation. nih.govencyclopedia.pub For a substrate to undergo this type of transformation, it generally requires high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group within its structure. nih.gov
While specific ring transformation studies on this compound are not widely documented, related nitrogen-containing heterocycles with nitro groups are known to participate in such reactions. For example, 5-nitropyrimidine (B80762) can be converted into other heterocyclic systems through reactions with nucleophiles. wur.nl Similarly, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations due to the electron-withdrawing nature of the nitro groups. nih.govencyclopedia.pub Given the electron-deficient character imparted by the nitro group, it is plausible that under specific conditions with appropriate nucleophiles, the pyrrole ring in this compound could undergo ring-opening and subsequent re-closure to form different heterocyclic structures. Such mechanisms often involve an initial nucleophilic addition to the ring, followed by ring opening and elimination to form a new ring system (an ANRORC-type mechanism). nih.gov
Radical and Electron Transfer Mechanisms in Pyrrole Reactions
Radical reactions involve intermediates with unpaired electrons, known as free radicals. libretexts.org These reactions are initiated by homolytic cleavage of a covalent bond, often induced by heat or light. libretexts.org The stability of the resulting radical intermediate is a crucial factor in determining the reaction's feasibility, with tertiary, benzylic, and allylic radicals being more stable due to hyperconjugation and resonance. libretexts.org
Electron transfer (ET) reactions involve the movement of an electron from a donor to an acceptor molecule. miami.edu In the context of pyrrole chemistry, the substituents play a critical role. The nitro group in this compound can significantly influence ET processes. For instance, in nitro-substituted cobalt(II) porphyrins, the first reduction is centered on the macrocycle, forming a π-anion radical, whereas in the absence of the nitro group, the reduction is metal-centered. rsc.org This indicates that the nitro group can act as an electron sink, affecting the mechanism of electron transfer.
Concerted ion-electron transfer is a mechanism where the transfer of an ion and an electron occur together. nih.gov The thermodynamics of these reactions can be complex, involving distinct cycles depending on whether a cation or anion is transferred with the electron. nih.gov For a molecule like this compound, radical or electron transfer reactions could be initiated at the nitro group, the amino group, or the pyrrole ring itself, depending on the reaction conditions and the nature of the other reactants.
Photochemical Transformations of Pyrrole Derivatives
Photochemical reactions use light energy to promote molecules to an excited state, enabling transformations that are often inaccessible under thermal conditions. These reactions can lead to the synthesis of strained ring systems. iupac.org
The photochemical behavior of pyrrole derivatives is varied. For example, the irradiation of certain halogenated pyrroles in the presence of an aromatic compound can lead to substitution products. rsc.org Ethyl 3,4-dimethyl-5-iodopyrrole-2-carboxylate, when irradiated in benzene, yields a mixture of the 5-phenyl derivative and the de-iodinated product. rsc.org This suggests a mechanism that could involve the homolytic cleavage of the carbon-halogen bond to form a pyrrolyl radical.
For this compound, photochemical transformations could involve several pathways. The nitro group itself is photoactive and can undergo various reactions. Photolysis of compounds with nitro groups can sometimes lead to intramolecular redox reactions, such as the transfer of an oxygen atom from the nitro group to a nearby atom. rsc.org Additionally, the pyrrole ring or the amino group could be involved in photochemical processes, potentially leading to cyclizations, rearrangements, or substitution reactions, depending on the specific irradiation conditions and the solvent used.
Electrochemical Studies of Redox Properties and Transformations
Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of molecules and to drive chemical transformations. diva-portal.org Amines are known to be relatively easy to oxidize electrochemically due to the lone pair of electrons on the nitrogen atom. mdpi.com The electrochemical oxidation of amines can lead to a variety of products through different mechanistic pathways. mdpi.com
The redox behavior of this compound would be a composite of the contributions from the pyrrole ring, the amino group, and the nitro group. The amino group facilitates oxidation, while the nitro group facilitates reduction. Electrochemical studies on related compounds provide insight. For instance, cobalt(II) porphyrins containing a β-pyrrole nitro substituent exhibit different redox behavior compared to their non-nitrated counterparts. rsc.org The nitro-substituted compounds show a macrocycle-centered reduction to a π-anion radical, followed by a second reversible one-electron addition. rsc.org They also undergo three reversible one-electron oxidations. rsc.org
Furthermore, N-substituted pyrroles can be electropolymerized to form conductive polymer films on electrode surfaces. diva-portal.org The properties of these films are influenced by the nature of the N-substituent. It is conceivable that this compound could also be electropolymerized, with the amino and nitro groups influencing the polymerization process and the properties of the resulting polymer.
| Component | Expected Redox Behavior | Supporting Evidence |
| C2-Amino Group | Facilitates oxidation | Amines are easily oxidized due to the nitrogen lone pair. mdpi.com |
| C3-Nitro Group | Facilitates reduction | Nitro-substituted porphyrins show macrocycle-centered reduction. rsc.org |
| Pyrrole Ring | Can be oxidized or reduced | N-substituted pyrroles can be electropolymerized. diva-portal.org |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental ¹H NMR data for 1-Methyl-3-nitro-1H-pyrrol-2-amine has been found in the surveyed literature. A hypothetical spectrum would be expected to show signals corresponding to the N-methyl protons, the amine protons, and the two protons on the pyrrole (B145914) ring. The chemical shifts and coupling patterns of these signals would provide critical information about the electronic environment and connectivity of the atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, published ¹³C NMR data for this compound is unavailable. A ¹³C NMR spectrum would be expected to show five distinct signals, one for each unique carbon atom in the molecule: the N-methyl carbon, and the four carbons of the pyrrole ring. The chemical shifts would be influenced by the attached functional groups, particularly the nitro and amine groups.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule. No experimental FT-IR spectrum for this compound is available. A theoretical spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the methyl and pyrrole ring, the N-O stretches of the nitro group, and C=C and C-N stretches associated with the pyrrole ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS)
No ESI-MS or HR-MS data has been published for this compound. HR-MS would be crucial to confirm the elemental formula C₅H₇N₃O₂ by providing a highly accurate mass measurement.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single Crystal X-ray Diffraction Studies of Pyrrole Derivatives
While specific crystallographic data for this compound is not widely published, extensive single-crystal X-ray diffraction (SC-XRD) studies have been conducted on a variety of substituted and fused pyrrole derivatives. These studies provide a strong foundation for understanding the structural characteristics of the pyrrole ring system. For instance, the structures of various polysubstituted nitropyrroles have been elucidated using SC-XRD, confirming their molecular connectivity and stereochemistry. researchgate.net
Analysis of related heterocyclic compounds, such as (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine and 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, offers insight into the typical geometric parameters of the pyrrole moiety. nih.govresearchgate.net These studies detail the planarity of the pyrrole ring and the specific bond lengths and angles that define its structure. In dipyrromethane, for example, the two pyrrole rings are twisted relative to each other, with a notable methane (B114726) angle of 115.1(2)°. researchgate.net The collection of crystallographic data for such derivatives is crucial for building a comprehensive picture of the structural chemistry of pyrrole-based compounds. mdpi.comnih.govnih.gov
Below is a table summarizing representative crystallographic data for two pyrrole derivatives, illustrating the kind of detailed structural information obtained from SC-XRD analysis.
| Parameter | (1H-Pyrrol-2-ylmethylidene)(...benzyl)amine nih.gov | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole researchgate.net |
| Chemical Formula | C₁₈H₁₈N₄ | C₉H₁₀N₂ |
| Molecular Weight | 290.36 | 146.19 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.0010 (6) | 6.048 (3) |
| b (Å) | 17.271 (2) | 7.984 (4) |
| c (Å) | 17.764 (2) | 9.024 (5) |
| β (°) ** | 96.128 (9) | 108.64 (2) |
| Volume (ų) ** | 1525.5 (3) | 392.0 (4) |
| Temperature (K) | 173 | 153 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly and crystal packing of pyrrole derivatives are governed by a network of non-covalent intermolecular interactions. nih.gov Hydrogen bonds and π-π stacking are particularly significant in defining the solid-state architecture of these compounds. rsc.orgmdpi.com
In the crystal structure of (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine, intermolecular N—H···N hydrogen bonds are key interactions that stabilize the crystal packing. nih.gov Similarly, for 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, molecules are linked into layers through N—H···π interactions, where the N-H group of one molecule interacts with the π-system of a pyrrole ring on a neighboring molecule. researchgate.net
| Interaction Type | Description | Example Compound(s) |
| N—H···N Hydrogen Bond | A hydrogen bond formed between the N-H group of one molecule and a nitrogen atom of another. | (1H-Pyrrol-2-ylmethylidene)(...benzyl)amine nih.gov |
| N—H···π Interaction | A hydrogen bond where the electron cloud of a π-system acts as the hydrogen bond acceptor. | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyrrolo-azines, Metal-organic frameworks rsc.orgmdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of absorption provide valuable information about the electronic structure of the molecule, particularly the nature of its chromophores and conjugated systems.
For a molecule like this compound, several types of electronic transitions are possible due to the presence of sigma (σ) bonds, pi (π) bonds, and non-bonding (n) electrons on the nitrogen and oxygen atoms. youtube.com The pyrrole ring, the nitro group (-NO₂), and the amine group (-NH₂) all contribute to its UV-Vis spectrum. The main transitions expected to be observed in the UV-visible range are π→π* and n→π*. youtube.com
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The conjugated π-system of the pyrrole ring is primarily responsible for these absorptions.
n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen atoms of the nitro group or the nitrogen of the amine group) to a π* antibonding orbital. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π→π* transitions. The presence of hydrogen bonding can cause a blue shift (a shift to shorter wavelengths) for n→π* transitions. youtube.com
The nitro group acts as a powerful chromophore (a light-absorbing group), and its conjugation with the pyrrole ring significantly influences the position and intensity of the absorption maxima (λmax). The amino group acts as an auxochrome, a group that modifies the absorption of a chromophore.
| Electronic Transition | Involved Orbitals | Associated Functional Groups | Expected Intensity |
| π → π | π bonding to π antibonding | Pyrrole ring, Nitro group | High |
| n → π | Non-bonding to π antibonding | Nitro group, Amine group | Low to Medium |
| n → σ | Non-bonding to σ antibonding | Amine group | Low, often in far UV |
Theoretical Chemistry and Computational Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
There is no published research containing DFT calculations specific to 1-Methyl-3-nitro-1H-pyrrol-2-amine. Therefore, no data can be provided for its electronic structure and reactivity based on this method.
Geometry Optimization and Vibrational Frequency Analysis
Specific data from geometry optimization and vibrational frequency analysis for this compound are not available in the current body of scientific literature.
HOMO-LUMO Energy Gap and Molecular Orbital Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
There are no available TD-DFT studies to describe the electronic absorption spectra of this compound.
Quantum Chemical Descriptors and Molecular Properties
Detailed calculations of quantum chemical descriptors for this compound have not been published.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound is not available in published research.
Natural Bond Orbital (NBO) Analysis
Specific Natural Bond Orbital (NBO) analysis to describe charge delocalization and intramolecular interactions for this compound has not been documented.
Non-Linear Optical (NLO) Properties Investigations
The exploration of organic molecules for applications in non-linear optics (NLO) is a burgeoning area of research, driven by the demand for materials with superior optical properties for technologies like optical data storage and signal processing. nih.gov The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), a key determinant of NLO activity.
In the case of this compound, the molecule possesses a strong electron-withdrawing nitro group (-NO2) and an electron-donating amino group (-NH2) attached to the pyrrole (B145914) ring. The pyrrole ring itself acts as a π-bridge, enabling electronic communication between the donor and acceptor. This "push-pull" architecture is a classic design strategy for creating molecules with significant NLO properties.
Theoretical studies on analogous compounds, such as nitroanilines and other nitroaromatic systems, have consistently demonstrated that the presence of nitro groups significantly enhances the NLO response. jst.go.jp For instance, density functional theory (DFT) calculations on nitro-thieno[3,2-b]thiophene-fullerene have shown that the nitro group acts as a strong electron-acceptor, leading to excellent non-linear responses. uobaghdad.edu.iq It is therefore anticipated that this compound would exhibit notable NLO properties. Computational investigations would typically involve the calculation of the first and second hyperpolarizabilities (β and γ), which are key metrics for a molecule's NLO response.
Table 1: Predicted Non-Linear Optical (NLO) Properties of this compound (Hypothetical Data)
| Computational Method | Basis Set | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) |
| DFT (B3LYP) | 6-311++G(d,p) | Value not available | Value not available |
| MP2 | cc-pVTZ | Value not available | Value not available |
Note: The table above represents a template for the kind of data that would be generated from computational studies. Specific values for this compound are not currently available in the public domain.
In Silico Studies of Molecular Interactions and Mechanisms
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.
While no specific molecular docking studies have been published for this compound, numerous studies on related pyrrole derivatives highlight the potential of this scaffold in interacting with various protein active sites. For example, derivatives of pyrrole have been investigated as inhibitors of enzymes like enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). vlifesciences.comnih.gov In these studies, the pyrrole ring often forms key hydrophobic and/or π-stacking interactions with amino acid residues in the protein's binding pocket.
For this compound, the amino and nitro groups would be expected to play a significant role in defining its binding mode. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. The methyl group on the pyrrole nitrogen can influence the molecule's conformation and steric fit within a binding site. Docking simulations of this compound against a panel of protein targets could reveal its potential biological activities and guide further experimental studies.
Table 2: Illustrative Molecular Docking Results for Pyrrole Derivatives Against Various Protein Targets
| Pyrrole Derivative | Protein Target | Key Predicted Interactions | Reference |
| Pyrrole-2-carbohydrazide derivatives | Enoyl-acyl carrier protein reductase | Good binding affinity, H-Bond Interactions | vlifesciences.com |
| Fused 1H-pyrrole derivatives | EGFR/CDK2 | Interaction with active site residues | nih.gov |
| 1,3-diaryl-pyrrole derivatives | Butyrylcholinesterase | Mixed competitive inhibition | nih.gov |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. For this compound, computational modeling could be employed to investigate its synthesis, reactivity, and potential metabolic pathways.
The synthesis of substituted pyrroles can proceed through various routes. researchgate.net For a molecule like this compound, computational models could elucidate the step-by-step mechanism of its formation, for instance, by nitration of a 1-methyl-1H-pyrrol-2-amine precursor. DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states, and determining the activation energies for each step.
Furthermore, the reactivity of the pyrrole ring is significantly influenced by its substituents. The electron-donating amino group and the electron-withdrawing nitro group will have opposing effects on the aromatic system's electron density, influencing its susceptibility to electrophilic or nucleophilic attack. Computational models can quantify these effects, for example, by calculating the Fukui functions or mapping the electrostatic potential to predict the most likely sites for reaction. Such studies are crucial for understanding the chemical stability and potential degradation pathways of the compound.
While specific computational studies on the reaction mechanisms of this compound are not yet available, the methodologies are well-established and have been applied to a wide range of organic molecules, including other heterocyclic systems.
Structure Activity Relationship Sar Studies of 1 Methyl 3 Nitro 1h Pyrrol 2 Amine Derivatives
Design Principles for Modifying Pyrrole-Based Scaffolds in Research
The modification of pyrrole-based scaffolds, including those related to 1-methyl-3-nitro-1H-pyrrol-2-amine, is guided by several key design principles aimed at systematically altering the compound's properties. These principles often revolve around modulating the electronic and steric characteristics of the molecule to enhance desired activities, be it biological efficacy or material performance.
A primary strategy involves the introduction of various substituents at different positions of the pyrrole (B145914) ring to fine-tune its electronic properties. The inherent electron-rich nature of the pyrrole ring can be modulated by the addition of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For instance, in the context of creating bioactive molecules, strategic placement of substituents can enhance interactions with biological targets. nih.gov The pyrrole scaffold itself can act as a mimic for peptide turns, a principle that can be exploited in drug design by positioning side chains to replicate the spatial arrangement of amino acid residues in a protein's binding site. nih.gov
Furthermore, the concept of isosteric replacement is a common design principle. This involves substituting a functional group with another that has similar steric and electronic properties to investigate its importance for the compound's activity. For example, replacing a phenyl group with a thiophene (B33073) or pyridine (B92270) ring can probe the necessity of specific aromatic interactions.
Finally, the development of synthetic methodologies that allow for the diversification of the pyrrole scaffold is a crucial aspect of the design process. Multi-component reactions and domino reactions are particularly valuable as they enable the rapid generation of a library of derivatives with varied substitution patterns from simple starting materials. nih.govorganic-chemistry.org
Impact of Substituents on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the pyrrole ring and its side chains. The interplay between the electron-donating amino group at the C2 position and the electron-withdrawing nitro group at the C3 position creates a unique electronic environment that governs the molecule's behavior in chemical reactions.
The N-methyl group on the pyrrole nitrogen also influences reactivity. Compared to an N-H pyrrole, the N-methyl group is a weak electron-donating group and can sterically hinder reactions at the adjacent C2 and C5 positions. In electrophilic substitution reactions of 1-methylpyrrole (B46729), a higher proportion of substitution at the 3-position is observed compared to pyrrole itself, indicating a significant electronic and steric influence of the N-substituent. researchgate.netlibretexts.org
The nature of substituents at other positions on the pyrrole ring can further modulate reactivity. Electron-donating substituents will generally increase the rate of electrophilic substitution, while electron-withdrawing groups will decrease it. libretexts.org Steric hindrance from bulky substituents can also play a significant role, potentially blocking access to certain positions and altering the regioselectivity of reactions. libretexts.org For instance, in reactions involving nucleophilic attack on the pyrrole ring or on its side chains, the electronic nature of the substituents will determine the electrophilicity of the reaction center.
The following table summarizes the expected impact of different types of substituents on the reactivity of the this compound scaffold in electrophilic aromatic substitution reactions.
| Substituent Type at C4 or C5 | Electronic Effect | Expected Impact on Reactivity | Expected Impact on Selectivity |
|---|---|---|---|
| Electron-Donating Group (e.g., -OCH3, -CH3) | Increases electron density of the ring | Increases rate of electrophilic substitution | Reinforces directing effect of the amino group |
| Electron-Withdrawing Group (e.g., -CN, -COOR) | Decreases electron density of the ring | Decreases rate of electrophilic substitution | May alter the preferred site of substitution |
| Halogen (e.g., -Cl, -Br) | Inductive withdrawal, resonance donation | Generally deactivating but ortho, para-directing | Directs incoming electrophiles to specific positions |
| Bulky Alkyl Group (e.g., -C(CH3)3) | Steric hindrance | May decrease reactivity at adjacent positions | Can favor substitution at less hindered positions |
Strategies for Functional Group Variation on the Pyrrole Ring and Side Chains
A variety of synthetic strategies can be employed to introduce functional group diversity onto the this compound scaffold. These methods are essential for generating libraries of derivatives for SAR studies.
Functionalization of the Pyrrole Ring:
Electrophilic Aromatic Substitution: Given the activated nature of the pyrrole ring, albeit modulated by the nitro group, electrophilic substitution reactions such as halogenation, nitration, and acylation can be used to introduce functional groups at the C4 and C5 positions. The regioselectivity of these reactions will be dictated by the combined electronic and steric effects of the existing substituents.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated pyrrole precursor, which can be prepared via electrophilic halogenation. The choice of N-protecting group can be critical for the success of these couplings. researchgate.net
Multi-component Reactions: One-pot multi-component reactions offer an efficient route to highly substituted pyrroles. For example, a reaction involving an amine, a β-ketoester, and an α,β-unsaturated ketone can lead to the formation of a polysubstituted pyrrole ring in a single step. nih.gov While not directly applicable to modifying a pre-existing this compound, these methods are invaluable for the de novo synthesis of its derivatives with various substituents.
Modification of the Amino Group:
Acylation and Sulfonylation: The amino group at the C2 position can be readily acylated or sulfonylated to introduce a wide range of substituents. This can be achieved using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base. These modifications can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.
Alkylation: The amino group can also be alkylated, although care must be taken to control the degree of alkylation. Reductive amination with aldehydes or ketones is a common method for introducing N-alkyl groups.
Modification of the Methyl Group on the Nitrogen:
While direct modification of the N-methyl group is challenging, derivatives with other N-alkyl or N-aryl groups can be synthesized by starting with the appropriately substituted amine in a pyrrole ring-forming reaction.
The following table provides examples of synthetic strategies for introducing functional group variation on a hypothetical 2-amino-3-nitropyrrole core.
| Position of Variation | Reaction Type | Reagents and Conditions | Introduced Functional Group |
|---|---|---|---|
| C4/C5 of Pyrrole Ring | Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | -Br |
| C4/C5 of Pyrrole Ring | Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Aryl group |
| C2-Amino Group | Acylation | Acetyl chloride, pyridine | -NHC(O)CH3 |
| C2-Amino Group | Sulfonylation | Tosyl chloride, triethylamine | -NHSO2Tol |
Correlation between Structural Features and Mechanistic Pathways
The structural features of this compound derivatives are intrinsically linked to the mechanistic pathways they undergo in various chemical transformations. The interplay of electronic effects, steric hindrance, and the potential for intramolecular interactions dictates the preferred reaction mechanisms.
In reactions involving the amino group, its nucleophilicity will be modulated by the electron-withdrawing effect of the nitro group. This can affect the kinetics and mechanism of acylation, alkylation, and other reactions at the amino nitrogen. For example, the decreased nucleophilicity might necessitate harsher reaction conditions or more reactive electrophiles.
Intramolecular hydrogen bonding between the amino group and the nitro group is a possibility in the solid state and in non-polar solvents. Such an interaction would influence the conformation of the molecule and could impact its reactivity by, for example, reducing the availability of the amino group's lone pair for reactions.
Computational studies on related nitro-aromatic compounds have been instrumental in elucidating reaction mechanisms. ic.ac.uk Density Functional Theory (DFT) calculations can be used to model the electronic structure, transition states, and reaction pathways of this compound derivatives. Such studies can provide insights into the relative energies of different intermediates and transition states, helping to rationalize observed reactivity and selectivity. For example, a computational study on the reaction of a nitropyrimidine derivative showed how the electron-deficient nature of the ring facilitates ring-opening reactions with nucleophiles. ic.ac.uk Similar mechanistic principles could be at play with this compound, where the electron-poor nature of the pyrrole ring, enhanced by the nitro group, could make it susceptible to certain nucleophilic attacks under specific conditions.
The following table outlines potential correlations between structural features of this compound derivatives and their mechanistic pathways.
| Structural Feature | Potential Mechanistic Implication | Example Reaction |
|---|---|---|
| Push-pull system (C2-NH2, C3-NO2) | Enhanced polarization of the pyrrole ring, influencing the stability of reaction intermediates. | Electrophilic Aromatic Substitution |
| N-Methyl group | Steric hindrance at C2 and C5 positions, influencing regioselectivity. | Friedel-Crafts Acylation |
| Potential for intramolecular H-bonding | Conformational rigidity, altered nucleophilicity of the amino group. | Alkylation of the amino group |
| Substituents at C4/C5 | Modulation of ring electronics and sterics, affecting reaction rates and regioselectivity. | Halogenation |
Applications of 1 Methyl 3 Nitro 1h Pyrrol 2 Amine As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Compounds
The inherent reactivity of 1-Methyl-3-nitro-1H-pyrrol-2-amine makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds. The interplay between the amino and nitro groups on the pyrrole (B145914) ring facilitates cyclization reactions, leading to the formation of fused ring systems and highly substituted pyrrole derivatives.
Construction of Fused Pyrrole Systems (e.g., pyrrolo[2,3-b]pyridines, pyrrolo[1,2-a]pyrazines)
The synthesis of fused pyrrole systems, such as pyrrolo[2,3-b]pyridines and pyrrolo[1,2-a]pyrazines, represents a significant application of this compound and related pyrrole derivatives. These fused heterocycles are of considerable interest due to their presence in biologically active molecules. juniperpublishers.com
Pyrrolo[2,3-b]pyridines , also known as 7-azaindoles, are an important class of heterocycles in medicinal chemistry. nih.gov The synthesis of these structures often involves the reaction of a substituted aminopyrrole with a suitable precursor to form the pyridine (B92270) ring. For instance, 2-amino-pyrrole-3-carbonitrile derivatives can react with 2-arylidenemalononitriles to yield pyrrolo[2,3-b]pyridines. juniperpublishers.com While direct examples using this compound are not explicitly detailed in the provided search results, the general strategy of using aminopyrroles for the construction of the pyrrolo[2,3-b]pyridine scaffold is well-established. juniperpublishers.comsrce.hr The synthesis can involve multi-step sequences, including cross-coupling reactions to introduce substituents, followed by cyclization to form the fused ring system. nih.gov
Pyrrolo[1,2-a]pyrazines are another class of fused heterocycles that can be synthesized from pyrrole-based starting materials. nih.govbohrium.com A common strategy involves the cyclization of appropriately substituted pyrrole precursors. nih.gov For example, pyrrolo[1,2-a]pyrazines have been synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate. nih.gov Another approach involves the intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.com Although the direct use of this compound is not specified, its structural motifs suggest its potential as a precursor for elaborately substituted pyrrolo[1,2-a]pyrazine (B1600676) systems.
| Fused Pyrrole System | General Synthetic Strategy | Key Precursors |
| Pyrrolo[2,3-b]pyridines | Cyclization of aminopyrroles with dicarbonyl compounds or their equivalents. | Substituted aminopyrroles, 2-arylidenemalononitriles. juniperpublishers.com |
| Pyrrolo[1,2-a]pyrazines | Cyclization of N-substituted pyrroles. | 2-Formylpyrrole-based enaminones, N-propargyl(pyrrolyl)enaminones. nih.govbohrium.com |
Elaboration of Polysubstituted Pyrrole Derivatives
The synthesis of polysubstituted pyrroles is a significant area of research due to the prevalence of this motif in natural products and pharmaceuticals. urfu.ru this compound is a key starting material for creating a variety of highly functionalized pyrrole derivatives. The presence of both an amino and a nitro group allows for sequential and regioselective modifications.
Methods for synthesizing polysubstituted pyrroles are diverse and include well-established named reactions like the Hantzsch, Knorr, and Paal-Knorr syntheses, as well as modern transition-metal-catalyzed cyclizations and multicomponent reactions. urfu.ru A four-component reaction involving two primary amines, diketene, and nitrostyrene (B7858105) can produce highly functionalized pyrrole derivatives in good yields. organic-chemistry.org This highlights the utility of amine precursors in building complex pyrrole structures.
Role as an Intermediate in Multi-Step Organic Synthesis
Beyond its direct use in forming the final heterocyclic product, this compound and related nitro-pyrrole compounds serve as crucial intermediates in longer, multi-step synthetic sequences. The nitro and amino groups provide handles for further chemical transformations, allowing for the strategic introduction of various functional groups.
Derivatization of Nitro-Pyrrole Intermediates
The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities. A common and powerful transformation is the reduction of the nitro group to an amino group. nih.gov This conversion opens up a new set of possible reactions, such as diazotization followed by substitution, or acylation to form amides.
The electron-withdrawing nature of the nitro group also activates the pyrrole ring, making it more susceptible to nucleophilic attack or facilitating cycloaddition reactions. nih.gov For instance, nitropyridones, which are structurally related to nitropyrroles, are highly electron-deficient and can act as dienophiles in Diels-Alder reactions. nih.gov
Functionalization through the Amino Group
The amino group of this compound is nucleophilic and can readily participate in a wide range of chemical reactions. This allows for the introduction of diverse substituents onto the pyrrole ring.
Common reactions involving the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Condensation: Reaction with carbonyl compounds to form imines or enamines, which can then undergo further cyclization reactions. nih.gov
Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.
These transformations are fundamental in building molecular complexity and are key steps in the synthesis of many targeted heterocyclic compounds. The ability to selectively functionalize the amino group in the presence of the nitro group allows for a high degree of control in multi-step syntheses.
Integration into Chemical Materials Research (Focus on chemical properties and synthesis, not material applications)
While the primary focus of the available research is on the application of pyrrole derivatives in medicinal chemistry, the underlying chemical properties and synthetic methodologies are relevant to materials science. The synthesis of highly functionalized and conjugated pyrrole systems is a key aspect of developing new organic materials with specific electronic or optical properties.
The ability to synthesize polysubstituted pyrroles and fused pyrrole systems with precise control over their structure is crucial for tuning the properties of potential materials. urfu.ru The reactions and intermediates discussed, such as the formation of pyrrolo[2,3-b]pyridines and the derivatization of the nitro and amino groups, provide the synthetic tools necessary to create novel molecular architectures for materials research. The inherent aromaticity and electron-rich nature of the pyrrole ring make it an attractive component for the design of conductive polymers, dyes, and other functional organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
